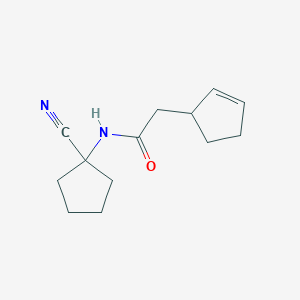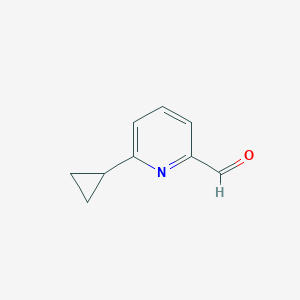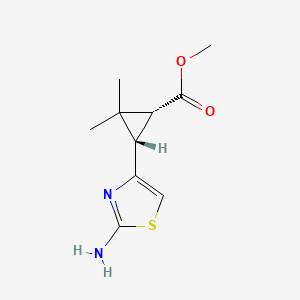
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as CPP-ACP, is a bioactive peptide that has been widely used in scientific research due to its unique properties. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide works by binding to hydroxyapatite in the tooth enamel, forming a protective layer that helps to prevent demineralization. It also has the ability to inhibit the growth of bacteria that are responsible for tooth decay. This mechanism of action makes N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide an effective agent for the prevention and treatment of dental caries.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the remineralization of teeth, reduce the incidence of dental caries, and improve the overall oral health of individuals. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have antimicrobial properties, making it an effective agent for the prevention and treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has a well-understood mechanism of action, making it a reliable agent for use in experiments. However, there are limitations to the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in lab experiments. It is not suitable for use in experiments that require the use of live animals, and its effects on humans are not well understood.
Direcciones Futuras
There are several future directions for the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research. One potential application is in the development of new dental treatments that utilize N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide could be used in the development of new antimicrobial agents for the prevention and treatment of bacterial infections. Further research is needed to fully understand the potential applications of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction between N-(1-cyanocyclopentyl)amine and cyclopent-2-en-1-ylacetic acid. This reaction results in the formation of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, which is a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been extensively studied in scientific research due to its unique properties. It has been shown to have the ability to bind to hydroxyapatite, which is the main mineral component of teeth. This binding ability allows N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth, making it a promising candidate for the development of dental treatments.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-13(7-3-4-8-13)15-12(16)9-11-5-1-2-6-11/h1,5,11H,2-4,6-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDMFQJNANELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CC2CCC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)